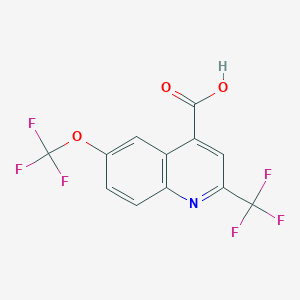

6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline-4-carboxylic Acid

Beschreibung

Eigenschaften

IUPAC Name |

6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5F6NO3/c13-11(14,15)9-4-7(10(20)21)6-3-5(22-12(16,17)18)1-2-8(6)19-9/h1-4H,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRXUAVZRBBNIJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)(F)F)C(=CC(=N2)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5F6NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline-4-carboxylic Acid typically involves multi-step organic reactions. One common method includes the introduction of trifluoromethoxy and trifluoromethyl groups into the quinoline ring. This can be achieved through nucleophilic substitution reactions, where appropriate precursors are treated with reagents like trifluoromethoxy anion and trifluoromethyl anion under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for yield and purity, often utilizing advanced catalytic processes and high-pressure reactors to ensure efficient production. The specific details of industrial methods are proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions

6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline-4-carboxylic Acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives with altered functional groups.

Reduction: Reduction reactions can modify the quinoline ring, potentially leading to the formation of dihydroquinoline derivatives.

Substitution: The trifluoromethoxy and trifluoromethyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can result in a variety of functionalized quinoline compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry

6-(Trifluoromethoxy)-2-(trifluoromethyl)quinoline-4-carboxylic acid serves as a valuable building block in the synthesis of complex organic molecules. It is utilized in:

- Synthesis of Quinoline Derivatives : The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, leading to the formation of diverse quinoline derivatives with tailored properties .

- Reagent in Organic Reactions : Its unique functional groups make it suitable for use as a reagent in multiple organic reactions, facilitating the development of new compounds with specific functionalities .

Biology

The compound has garnered attention for its potential biological activities:

- Antimicrobial Properties : Research indicates that quinoline derivatives exhibit significant antimicrobial effects, making this compound a candidate for developing new antibiotics .

- Anticancer Activity : Preliminary studies suggest that 6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline-4-carboxylic acid may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Medicine

Ongoing research is exploring the compound's use in drug development:

- Targeting Specific Enzymes : Its ability to modulate enzyme activity positions it as a potential therapeutic agent for diseases where enzyme inhibition is beneficial .

- Drug Formulation : The compound’s stability and reactivity allow it to be incorporated into drug formulations aimed at enhancing bioavailability and therapeutic efficacy .

Industry

In industrial applications, this compound is utilized for:

- Specialty Chemicals Production : It is employed in the synthesis of specialty chemicals with unique properties such as high thermal stability and resistance to degradation .

- Polymer and Coating Applications : The chemical structure allows for modifications that can lead to enhanced performance in materials science applications .

Wirkmechanismus

The mechanism of action of 6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline-4-carboxylic Acid involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethoxy and trifluoromethyl groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. These interactions can lead to the inhibition or activation of specific enzymes, influencing cellular processes and therapeutic outcomes.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Physicochemical Properties

The quinoline-4-carboxylic acid core is a common scaffold in drug discovery. Key analogs and their substituent effects are summarized below:

*Calculated based on molecular formula (C₁₂H₅F₆NO₃).

Key Observations :

- Trifluoromethoxy (-OCF₃) vs.

- Trifluoromethyl (-CF₃) vs. Chloro (-Cl) : -CF₃ improves lipophilicity (logP ~2.5–3.0) and oxidative stability compared to -Cl, which may reduce toxicity risks .

- Positional Isomerism : Moving the -CF₃ group from position 2 (target compound) to 4 () alters electronic distribution and biological target specificity.

Biologische Aktivität

6-(Trifluoromethoxy)-2-(trifluoromethyl)quinoline-4-carboxylic acid, with the CAS number 1025967-71-8, is a compound characterized by its unique trifluoromethoxy and trifluoromethyl substituents. This structure contributes to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

- Molecular Formula : CHFNO

- Molecular Weight : 325.17 g/mol

- IUPAC Name : 6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline-4-carboxylic acid

The biological activity of 6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline-4-carboxylic acid is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethoxy and trifluoromethyl groups enhance its lipophilicity and binding affinity, which may lead to modulation of biological pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in cancer pathways.

- Receptor Modulation : It may interact with receptors that are crucial for cellular signaling and proliferation.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

Study 1: Anticancer Properties

A recent study explored the anticancer effects of compounds similar to 6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline-4-carboxylic acid. It was found to enhance the stability and transcriptional activity of the p53 protein in colorectal cancer models, leading to increased apoptosis in cancer cells .

| Compound | IC (µM) | Cell Line |

|---|---|---|

| 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinoline-4-carboxylic acid | TBD | HCT116 (WTp53) |

| Control Compound | TBD | HCT116 (mutp53) |

Study 2: Structure-Activity Relationship (SAR)

An analysis of structure-activity relationships indicated that the presence of trifluoro groups significantly enhances the potency of quinoline derivatives against cancer cell lines. Variations in substituents at specific positions were shown to influence cytotoxicity and selectivity towards p53-expressing cells .

Applications

- Pharmaceutical Development : Due to its potential anticancer properties, this compound is being investigated as a candidate for drug development targeting p53-related pathways.

- Chemical Synthesis : It serves as a building block for synthesizing more complex organic molecules in medicinal chemistry.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline-4-carboxylic acid while addressing regioselectivity challenges?

- Methodology :

- Stepwise Functionalization : Introduce the trifluoromethoxy group at position 6 via nucleophilic aromatic substitution (NAS) using a pre-functionalized quinoline intermediate. Protect the carboxylic acid group during synthesis to avoid side reactions (e.g., tert-butyl ester protection) .

- Trifluoromethylation : Use Umemoto’s reagent or CF₃Cu complexes for direct trifluoromethylation at position 2. Monitor reaction progress via ¹⁹F NMR to confirm regioselectivity .

- Purification : Employ orthogonal techniques (e.g., preparative HPLC followed by recrystallization) to isolate high-purity product. Purity >95% is critical for biological assays .

Q. How can spectroscopic techniques (NMR, MS) effectively characterize the trifluoromethyl and trifluoromethoxy groups in this compound?

- ¹H/¹³C NMR : The electron-withdrawing trifluoromethyl groups deshield adjacent protons, causing distinct splitting patterns. For example, protons at positions 3 and 5 of the quinoline ring show upfield shifts due to fluorine’s inductive effects.

- ¹⁹F NMR : Expect two distinct singlets for the CF₃O (δ ≈ -55 to -58 ppm) and CF₃ (δ ≈ -63 to -67 ppm) groups. Integration confirms stoichiometry .

- High-Resolution Mass Spectrometry (HRMS) : Use electrospray ionization (ESI) in negative mode to detect the deprotonated molecular ion [M–H]⁻. Isotopic patterns for fluorine (¹⁹F) aid in confirming molecular formula .

Advanced Research Questions

Q. What experimental approaches can resolve solubility limitations of this compound in aqueous biological assays?

- Co-Solvent Systems : Use DMSO-water mixtures (≤5% DMSO) to maintain compound solubility without cytotoxicity. Validate solubility via dynamic light scattering (DLS) .

- Prodrug Design : Synthesize ester prodrugs (e.g., methyl or ethyl esters) to enhance lipophilicity, enabling better membrane permeability. Hydrolyze esters in situ using esterases .

- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to improve bioavailability. Monitor release kinetics using dialysis membranes .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate its potential as an antimicrobial agent?

- Target Selection : Prioritize bacterial enzymes (e.g., DNA gyrase, topoisomerase IV) based on known quinoline mechanisms. Use molecular docking to predict binding interactions with the trifluoromethyl/trifluoromethoxy motifs .

- Biological Assays :

- MIC Determination : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth. Include ciprofloxacin as a positive control .

- Resistance Profiling : Serial passage assays to assess resistance development. Compare mutation rates to fluoroquinolones .

Q. How should researchers address discrepancies in reported biological activity data across studies?

- Purity Validation : Re-analyze compound batches via HPLC-UV/ELSD to rule out impurities. Contradictions often arise from undetected byproducts (e.g., de-ethoxy analogs) .

- Assay Standardization : Control variables like pH (quinolines are pH-sensitive), serum protein content, and incubation time. Use CLSI guidelines for antimicrobial assays .

- Meta-Analysis : Apply statistical tools (e.g., weighted Z-scores) to reconcile data from multiple studies. Consider fluorine’s metabolic stability when comparing in vitro vs. in vivo results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.